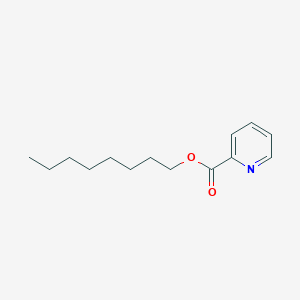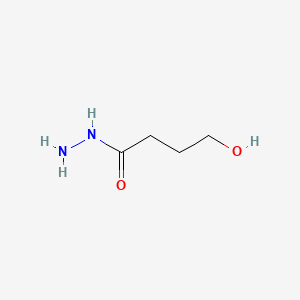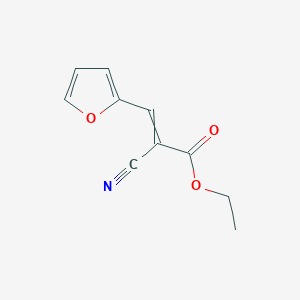
1-Iodo-3-phenoxybenzene
Vue d'ensemble
Description
1-Iodo-3-phenoxybenzene is an organic compound with the molecular formula C₁₂H₉IO. It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a phenoxy group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-3-phenoxybenzene can be synthesized through various methods, including electrophilic aromatic substitution. One common method involves the iodination of 3-phenoxyaniline using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-3-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the formation of phenoxybenzene derivatives.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The iodine atom can be reduced to form 3-phenoxybenzene.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Phenoxybenzene derivatives.
Oxidation: Quinones and other oxidized phenoxy compounds.
Reduction: 3-Phenoxybenzene.
Applications De Recherche Scientifique
1-Iodo-3-phenoxybenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various iodinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in radiopharmaceuticals and as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1-Iodo-3-phenoxybenzene involves its reactivity as an electrophile due to the presence of the iodine atom. This electrophilic nature allows it to participate in various substitution reactions, where it can be replaced by other nucleophiles. The phenoxy group also contributes to its reactivity, enabling it to undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Iodo-4-phenoxybenzene: Similar structure but with the iodine atom in the para position relative to the phenoxy group.
1-Iodo-2-phenoxybenzene: Iodine atom in the ortho position relative to the phenoxy group.
3-Iodoanisole: Contains a methoxy group instead of a phenoxy group.
Uniqueness: 1-Iodo-3-phenoxybenzene is unique due to the specific positioning of the iodine and phenoxy groups, which influences its reactivity and the types of reactions it can undergo. This positional arrangement makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Propriétés
IUPAC Name |
1-iodo-3-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDXSPPOJCTXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310388 | |
| Record name | 1-Iodo-3-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2974-95-0 | |
| Record name | 1-Iodo-3-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2974-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 226369 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002974950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC226369 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Iodo-3-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)


![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)
![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)
![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)

